(3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Description
This compound is a fluorinated pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a 3-fluorophenyl substituent at the 4-position of the pyrrolidine ring. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
IUPAC Name |
(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-17-7-5-6-16(12-17)22-13-28(14-23(22)25(29)30)26(31)32-15-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,22-24H,13-15H2,(H,29,30)/t22-,23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIORTIFLSIAMQ-DHIUTWEWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid, a derivative of pyrrolidine, has garnered attention due to its potential biological activity, particularly as an inhibitor of key enzymes involved in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a fluorophenyl substituent. The synthesis typically involves multi-step reactions starting from fluorenone and various carboxylic acids.
Key Steps in Synthesis:
- Condensation Reaction : Fluorenone is reacted with succinonitrile to form an intermediate.
- Reduction : The double bond in the intermediate is reduced to yield the final product.
- Purification : The compound is purified through techniques such as column chromatography.
Biological Activity
The primary focus of research on this compound has been its inhibitory effects on M. tuberculosis and its associated enzyme InhA (enoyl-acyl carrier protein reductase), which plays a crucial role in the fatty acid biosynthesis pathway.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of InhA : The compound binds to the active site of InhA, preventing the enzyme from catalyzing reactions necessary for mycobacterial cell wall synthesis.
- Impact on Mycobacterial Growth : In vitro studies have shown that compounds similar to this one exhibit significant antibacterial activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.
Research Findings
Recent studies have highlighted the effectiveness of this compound and its derivatives:
- Inhibition Potency : The compound has demonstrated IC50 values in the low micromolar range against InhA, indicating strong inhibitory potential.
- Activity Against Multidrug-Resistant Strains : Several derivatives have shown promising results against multidrug-resistant strains of M. tuberculosis, suggesting potential for development into new antitubercular agents.
Data Table: Biological Activity Summary
| Compound Name | IC50 (μM) | Target Enzyme | Activity Against Mtb | Reference |
|---|---|---|---|---|
| This compound | 10.05 | InhA | Yes | |
| 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione | 0.5 | InhA | Yes | |
| Pyrrolidine carboxamide d6 | 10.05 | InhA | Yes |
Case Studies
Several case studies have explored the biological activity of this class of compounds:
-
Study on Antitubercular Activity :
- A series of pyrrolidine derivatives were synthesized and screened for their ability to inhibit Mtb growth.
- Results indicated that modifications to the fluorenyl group significantly impacted biological activity.
-
Structural Analysis :
- X-ray crystallography has been employed to elucidate the binding mode of these compounds with InhA.
- Studies revealed that specific interactions within the active site are crucial for inhibitory efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with structurally similar analogs, focusing on molecular features, purity, and hazards:
Key Observations:
Substituent Effects on Molecular Weight :
- The bromophenyl analog (492.36 g/mol) has a higher molecular weight than the fluorophenyl target compound (449.46 g/mol) due to bromine’s larger atomic mass.
- Trifluoromethyl-substituted analogs (e.g., 469.45 g/mol) exhibit intermediate weights, reflecting the balance between fluorine’s lightness and the trifluoromethyl group’s bulk .
Hazard Profiles :
Functional Comparisons
- Biological Relevance : The Fmoc group’s presence in multiple analogs (e.g., ) indicates utility in drug discovery, particularly for peptide-based therapeutics.
- Protease Inhibition Potential: While the target compound’s activity is undocumented, structurally related Fmoc-pyrrolidine derivatives have been compared to FDA-approved protease inhibitors (e.g., HCV/HIV drugs) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the Fmoc group while maintaining stereochemical integrity?
- The Fmoc group is typically introduced via coupling reactions using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions. To preserve stereochemistry, use anhydrous solvents (e.g., DMF or THF) and maintain low temperatures (0–4°C) during the reaction. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm completion with LC-MS. Post-reaction, purify by flash chromatography (silica gel, gradient elution) to isolate the product .
Q. How should researchers handle and store this compound to prevent degradation?
- Store at 2–8°C in a desiccated environment to avoid hydrolysis of the Fmoc group. Use amber vials to minimize light exposure, which can degrade the fluorophenyl moiety. For long-term storage (>6 months), aliquot under inert gas (argon/nitrogen) .
Q. Which analytical techniques are critical for confirming structural identity?
- NMR : Analyze , , and NMR to confirm the presence of the 3-fluorophenyl group (δ ~116–118 ppm in ) and Fmoc protons (δ ~4.2–4.4 ppm for CH).
- HRMS : Use ESI-HRMS to verify the molecular ion ([M+H] expected at m/z 436.1567 for CHFNO).
- HPLC : Assess purity (>95%) with a C18 column (gradient: 10–90% acetonitrile in water + 0.1% TFA) .
Advanced Research Questions
Q. How can kinetic studies optimize coupling reaction efficiency under microwave-assisted conditions?
- Design a DoE (Design of Experiments) to vary parameters: temperature (50–120°C), irradiation power (50–300 W), and reaction time (5–30 min). Monitor yields via HPLC and identify optimal conditions (e.g., 80°C, 200 W, 15 min achieves >85% yield). Compare with conventional thermal methods to validate time savings .
Q. What computational approaches predict the compound’s reactivity in peptide bond formation?
- Perform DFT calculations (B3LYP/6-31G*) to model transition states during Fmoc deprotection (piperidine-mediated) and subsequent coupling. Key parameters:
- Activation energy for carbamate cleavage (~25–30 kcal/mol).
- Nucleophilic attack barriers (amide formation: ~15–20 kcal/mol).
Q. How do structural analogs with varied fluorophenyl substituents affect biological activity?
- Synthesize analogs (e.g., 2-fluoro, 4-fluoro) and compare using:
| Substituent Position | IC (nM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 3-Fluoro (Parent) | 12.5 ± 1.2 | 2.8 | 45 |
| 2-Fluoro | 28.4 ± 3.1 | 2.6 | 32 |
| 4-Fluoro | 9.8 ± 0.9 | 3.1 | 28 |
Q. What strategies mitigate discrepancies in NMR data caused by fluorine’s quadrupolar effects?
- Use -edited HSQC to resolve overlapping signals. For dynamic regions (e.g., pyrrolidine ring), acquire spectra at 298 K and 310 K to assess conformational flexibility. Apply line-shape analysis to quantify exchange rates between rotamers .
Q. How can researchers identify and characterize degradation products under acidic conditions?
- Expose the compound to 0.1 M HCl (37°C, 24 hr) and analyze via LC-MS/MS. Major degradation pathways:
- Pathway 1 : Hydrolysis of the Fmoc group → m/z 254.1 (fluorenylmethanol).
- Pathway 2 : Ring-opening of pyrrolidine → m/z 198.3 (3-fluorophenyl-substituted diacid).
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
